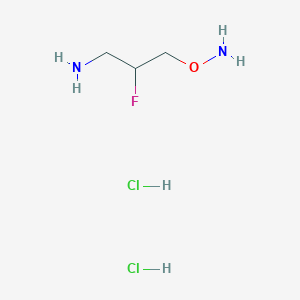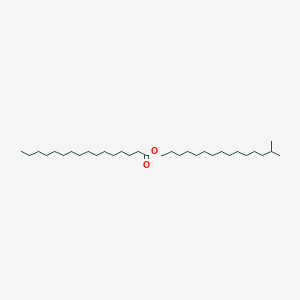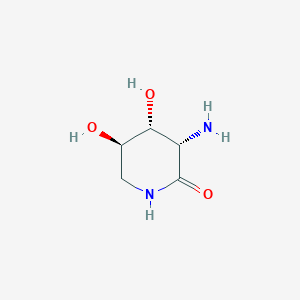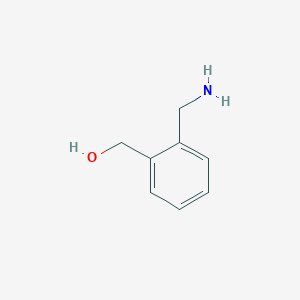![molecular formula C8H14N2Si B150966 2-[(Trimethylsilanyl)methyl]-pyrazine CAS No. 136825-38-2](/img/structure/B150966.png)
2-[(Trimethylsilanyl)methyl]-pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Trimethylsilanyl)methyl]-pyrazine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a pyrazine derivative that has a trimethylsilylmethyl group attached to one of the nitrogen atoms. In
Aplicaciones Científicas De Investigación
2-[(Trimethylsilanyl)methyl]-pyrazine has been extensively studied for its potential applications in various scientific research fields. One of the main areas of research is in the field of organic electronics. This compound has been used as a building block for the synthesis of organic semiconductors that can be used in electronic devices such as solar cells, transistors, and light-emitting diodes.
Another area of research is in the field of pharmaceuticals. 2-[(Trimethylsilanyl)methyl]-pyrazine has been shown to exhibit antitumor activity against various cancer cell lines. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Mecanismo De Acción
The mechanism of action of 2-[(Trimethylsilanyl)methyl]-pyrazine is not fully understood. However, studies have shown that it interacts with specific proteins and enzymes in cells, leading to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-[(Trimethylsilanyl)methyl]-pyrazine exhibits various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. It has also been shown to modulate the expression of certain genes involved in cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(Trimethylsilanyl)methyl]-pyrazine in lab experiments is its stability. It is a relatively stable compound that can be easily synthesized and stored. It is also relatively non-toxic and can be used in various cell culture experiments without affecting cell viability.
However, one of the main limitations of using 2-[(Trimethylsilanyl)methyl]-pyrazine is its solubility. It is not very soluble in water, which can limit its use in certain experiments. It also has limited commercial availability, which can make it difficult to obtain for certain research projects.
Direcciones Futuras
There are several future directions for research on 2-[(Trimethylsilanyl)methyl]-pyrazine. One area of research is in the development of new organic semiconductors for use in electronic devices. Another area of research is in the development of new anticancer drugs based on the structure of 2-[(Trimethylsilanyl)methyl]-pyrazine. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various other fields of research.
Métodos De Síntesis
The synthesis of 2-[(Trimethylsilanyl)methyl]-pyrazine involves the reaction of 2,3-dichloropyrazine with trimethylsilylmethyl lithium in the presence of a catalyst such as copper iodide. The reaction yields 2-[(Trimethylsilanyl)methyl]-pyrazine as a white solid with a melting point of 90-91°C. The purity of the compound can be confirmed through various techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Propiedades
Número CAS |
136825-38-2 |
|---|---|
Nombre del producto |
2-[(Trimethylsilanyl)methyl]-pyrazine |
Fórmula molecular |
C8H14N2Si |
Peso molecular |
166.3 g/mol |
Nombre IUPAC |
trimethyl(pyrazin-2-ylmethyl)silane |
InChI |
InChI=1S/C8H14N2Si/c1-11(2,3)7-8-6-9-4-5-10-8/h4-6H,7H2,1-3H3 |
Clave InChI |
GRTWRTLCJXOMSO-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CC1=NC=CN=C1 |
SMILES canónico |
C[Si](C)(C)CC1=NC=CN=C1 |
Sinónimos |
Pyrazine, [(trimethylsilyl)methyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



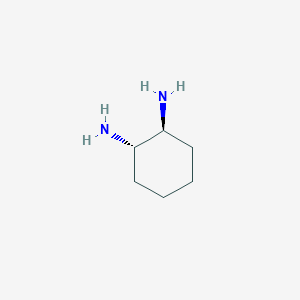


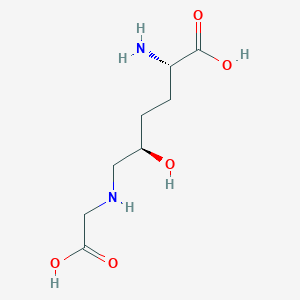


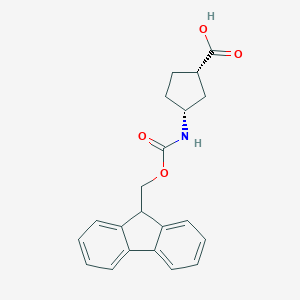
![(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B150903.png)
![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate](/img/structure/B150904.png)
